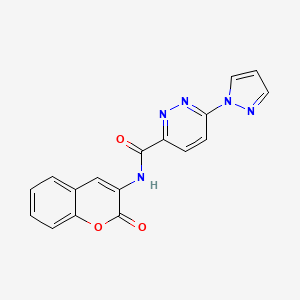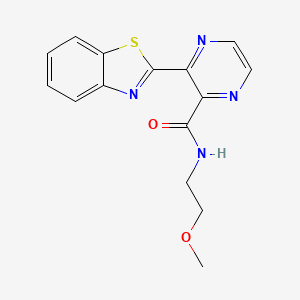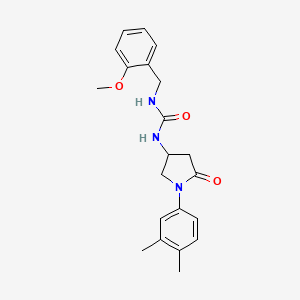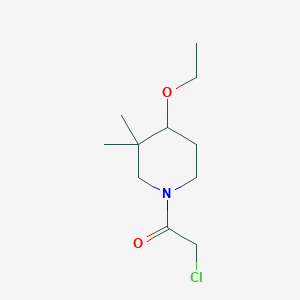
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a synthetic compound that has been used in various scientific research applications. It is a ketone derivative that belongs to the class of piperidine compounds. CDE has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone works by inhibiting the reuptake of norepinephrine and dopamine in the brain. This leads to increased levels of these neurotransmitters, which can have various effects on the central nervous system. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have an affinity for the alpha-2 adrenergic receptor, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of depression and other mood disorders. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have analgesic effects, which may make it useful in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been studied for its potential use in the treatment of drug addiction.
实验室实验的优点和局限性
One advantage of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it has a well-defined mechanism of action, which can make it easier to study. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, which can provide researchers with options for producing the compound. One limitation of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it may have potential side effects, which can complicate the interpretation of results.
未来方向
There are several potential future directions for the study of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone. One area of research could focus on its potential use in the treatment of depression and other mood disorders. Another area of research could focus on its potential use in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone could be studied for its potential use in the treatment of drug addiction. Further research could also explore the potential side effects of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone and ways to minimize these effects.
合成方法
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, including the reaction of 1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with thionyl chloride and phosphorus pentachloride. Another method involves the reaction of 4-ethoxy-3,3-dimethylpiperidine with chloroacetyl chloride in the presence of triethylamine. These methods have been used to produce 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with high yields and purity.
科学研究应用
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been used in various scientific research applications, including studies on the central nervous system. It has been shown to have an inhibitory effect on the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to the treatment of depression and other mood disorders.
属性
IUPAC Name |
2-chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-9-5-6-13(10(14)7-12)8-11(9,2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQGJMLQQOBLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)
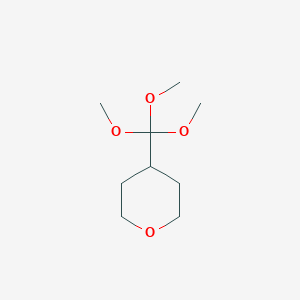
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)


![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)
![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)
